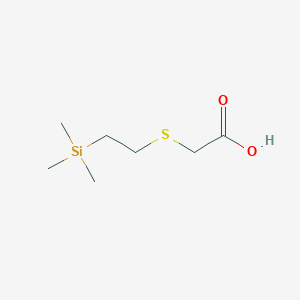

2-(Carboxymethylthio)ethyltrimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-trimethylsilylethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2SSi/c1-11(2,3)5-4-10-6-7(8)9/h4-6H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZDMCOHOFKYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564550 | |

| Record name | {[2-(Trimethylsilyl)ethyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18269-42-6 | |

| Record name | {[2-(Trimethylsilyl)ethyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Carboxymethylthio)ethyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Carboxymethylthio)ethyltrimethylsilane: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-(Carboxymethylthio)ethyltrimethylsilane. This bifunctional organosilane, possessing both a reactive carboxylic acid and a stable trimethylsilyl group, is a versatile molecule with significant potential in materials science and bioconjugation. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of its chemical characteristics, a plausible synthetic route, expected analytical signatures, and a discussion of its utility as a surface modification agent and a molecular linker.

Introduction

This compound (CAS No. 18269-42-6) is a unique chemical entity that merges the worlds of organosilicon chemistry and thioether compounds.[1][2] Its structure, featuring a terminal carboxylic acid and a trimethylsilyl (TMS) group connected by a thioether linkage, imparts a dual reactivity that makes it a valuable building block in various scientific disciplines. The carboxylic acid moiety offers a handle for covalent modification, while the TMS group can be utilized in silyl-based chemistries or simply serve as a sterically bulky, non-polar terminus. This guide will delve into the core properties of this molecule, providing a foundational understanding for its application in advanced research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and characterization.

| Property | Value | Source |

| CAS Number | 18269-42-6 | [1][2] |

| Molecular Formula | C7H16O2SSi | [1][2] |

| Molecular Weight | 192.35 g/mol | [1][2] |

| IUPAC Name | 2-((2-(trimethylsilyl)ethyl)thio)acetic acid | [1][2] |

| Synonyms | This compound, ((2-(Trimethylsilyl)ethyl)thio)acetic acid | [1][2] |

| Physical State | Liquid | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in many organic solvents. |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Deprotonation: To a solution of 2-(trimethylsilyl)ethanethiol (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), a suitable base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred for 30 minutes to allow for the formation of the thiolate.

-

S-alkylation: A solution of bromoacetic acid (1.0 eq) in DMF is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the pH is adjusted to be acidic (pH ~2-3) with a dilute acid (e.g., 1M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the trimethylsilyl (TMS) group at approximately 0.1 ppm. The two methylene groups of the ethyl chain will appear as triplets, with the one adjacent to the silicon atom resonating at a lower chemical shift than the one adjacent to the sulfur atom. The methylene group of the carboxymethyl moiety will likely appear as a singlet. The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms. The TMS carbons will be a singlet at a low chemical shift. The carbons of the ethyl chain and the carboxymethyl group will have characteristic chemical shifts influenced by their neighboring heteroatoms. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift (typically >170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[3] A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.[4][5] A strong, sharp peak around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[4][5] The spectrum will also feature C-H stretching and bending vibrations for the alkyl portions of the molecule, and characteristic Si-C stretches.[3][6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺). Common fragmentation patterns for silyl compounds include the loss of a methyl group (M-15) and the formation of the trimethylsilyl cation (m/z 73).[7][8][9][10] Fragmentation of thioethers can also occur, leading to characteristic ions.[11][12]

Applications in Research and Development

The bifunctional nature of this compound opens up a range of potential applications, particularly in surface science and bioconjugation.

Surface Modification and Self-Assembled Monolayers (SAMs)

The thioether and carboxylic acid functionalities make this molecule an excellent candidate for forming self-assembled monolayers (SAMs) on various surfaces.

-

Gold Surfaces: The sulfur atom can form a strong coordinate bond with gold surfaces, enabling the formation of well-ordered SAMs.[2][13][14][15][16] The terminal carboxylic acid groups can then be used to alter the surface properties (e.g., hydrophilicity, charge) or to immobilize biomolecules.[2][13][14]

Caption: Immobilization on a gold surface via thioether linkage.

-

Silica and Metal Oxide Surfaces: While the thioether provides affinity for gold, the silane part of the molecule is not a traditional "silane coupling agent" as it lacks hydrolyzable groups on the silicon atom.[17][18][19][20] However, the carboxylic acid end can be used to functionalize silica or other metal oxide surfaces that have been pre-treated with an amine-terminated silane coupling agent, forming a stable amide bond.

Bioconjugation and Drug Delivery

The carboxylic acid group is a versatile functional handle for bioconjugation reactions.

-

Amide Bond Formation: The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on biomolecules such as proteins, peptides, or amino-modified oligonucleotides to form stable amide bonds.

-

Linker Chemistry: This molecule can act as a linker to attach other molecules of interest. For example, the carboxylic acid could be conjugated to a drug molecule, and the trimethylsilyl end could be used for purification or to impart specific solubility properties. The thioether linkage is generally stable under physiological conditions. The principles of thiol-ene click chemistry, while not directly applicable to the thioether in this molecule, highlight the utility of sulfur-containing linkers in bioconjugation.[1][21][22][23][24]

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a promising bifunctional molecule with a unique combination of a carboxylic acid and a trimethylsilyl group. While detailed experimental data for this specific compound is sparse in publicly available literature, its structural features suggest significant potential in surface functionalization and bioconjugation. The proposed synthetic route is straightforward, and its characterization can be achieved using standard analytical techniques. As the demand for novel linkers and surface modification agents continues to grow, molecules like this compound are poised to become valuable tools for researchers in chemistry, materials science, and the life sciences.

References

-

PubChem. This compound. [Link]

- Konry, T., & Walt, D. R. (2009). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Science, 1(1), 18-22.

- Weber, W. P., & Gokel, G. W. (1977). Phase Transfer Catalysis in Organic Synthesis. Springer-Verlag.

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

- Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 5(17), 4814-4849.

- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1169.

- J. Am. Chem. Soc. 1966, 88, 15, 3623–3629. Mass Spectrometry of Silyl Ethers.

- Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Mass spectrometry of thioamides and thioacetamides. Journal of the Chemical Society B: Physical Organic, 951-956.

-

Silico. Silane Coupling Agents | High-Performance Surface Modifiers. [Link]

-

INNO Specialty Chemicals. Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder. [Link]

- Bioconjugate Chemistry 2024, 35, 9, 1693–1704. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction.

- The Journal of Organic Chemistry 1972, 37, 21, 3377–3380. Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups.

-

ResearchGate. Infrared Analysis of Organosilicon Compounds. [Link]

-

ResearchGate. Review: Derivatization in mass spectrometry—1. Silylation. [Link]

-

PubMed. Derivatization in mass spectrometry--1. Silylation. [Link]

-

Semantic Scholar. Infrared spectra of organosilicon compounds in the CsBr region. [Link]

-

ResearchGate. Proposed mechanism for C a -thioether bond breakage during LC-MS/MS.... [Link]

-

ResearchGate. Influence of Silane Coupling Agents on Surface Properties of Precipitated Silicas. [Link]

-

Organic & Biomolecular Chemistry. A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. [Link]

-

The Science Behind Surface Modification: Using Silane Coupling Agents. INNO Specialty Chemicals. [Link]

-

The Journal of Chemical Physics. Vibrational Spectra of Organosilicon Compounds. I. Vinyltrichlorosilane. [Link]

-

Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. [Link]

-

Analytical Chemistry. Mass Spectra of Aliphatic Thiols and Sulfides. [Link]

-

MDPI. Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubMed. Substituent distribution on O,N-carboxymethylchitosans by 1H and 13C n.m.r. [Link]

-

NIH. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

The Royal Society of Chemistry. 3. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Michigan State University. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. FTIR spectrum for thiol linker, DSP describing the (a) carboxylic acid.... [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

NIH. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. [Link]

-

YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

-

The Royal Society of Chemistry. Thioester supporting info 09-08-12. [Link]

-

DSpace. 'H-N.m.r. spectroscopy of O-carboxymethyl derivatives of D-glucose. [Link]

-

ResearchGate. NMR characterization of sodium carboxymethyl cellulose: Substituent distribution and mole fraction of monomers in the polymer chains | Request PDF. [Link]

Sources

- 1. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Investigation of carboxyl-functionalized self-assembled monolayers on gold surfaces. [open.metu.edu.tr]

- 3. gelest.com [gelest.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SAM Formation reagent for carboxylic acid terminated monolayer on gold surface | Sigma-Aldrich [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. uh-ir.tdl.org [uh-ir.tdl.org]

- 17. Surface Modification of Nano-Silica with Silane Coupling Agent | Scientific.Net [scientific.net]

- 18. Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 19. rissochem.com [rissochem.com]

- 20. nbinno.com [nbinno.com]

- 21. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Carboxymethylthio)ethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Bifunctional Silanes in Biomedical Research

In the landscape of modern drug development and biomedical research, the ability to selectively modify and conjugate molecules is paramount. Bifunctional molecules, possessing two distinct reactive functional groups, are invaluable tools in this endeavor. 2-(Carboxymethylthio)ethyltrimethylsilane, a unique organosilicon compound, has emerged as a significant player in this field. Its structure incorporates a carboxylic acid group, which is amenable to a wide range of well-established bioconjugation chemistries, and a trimethylsilyl group, which can be utilized for various applications, including surface modification and as a protecting group. This guide provides a comprehensive overview of the synthesis and characterization of this versatile molecule, offering insights into the underlying chemical principles and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-((2-(trimethylsilyl)ethyl)thio)acetic acid, is a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂SSi | [1] |

| Molecular Weight | 192.35 g/mol | [1] |

| CAS Number | 18269-42-6 | [1] |

| Appearance | Liquid | |

| Boiling Point | 143-144 °C |

The unique combination of a nucleophilic thiol, a carboxylic acid, and a stable trimethylsilyl group within one molecule underpins its utility in a variety of synthetic applications.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and efficient synthesis of this compound involves the nucleophilic substitution reaction between a haloalkylsilane and thioglycolic acid. This reaction, a classic example of S-alkylation of a thiol, proceeds readily under basic conditions. The base deprotonates the thiol of thioglycolic acid to form a thiolate anion, which then acts as a potent nucleophile, attacking the electrophilic carbon of the haloalkylsilane and displacing the halide to form the desired thioether linkage.

Reaction Workflow Diagram

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(Carboxymethylthio)ethyltrimethylsilane

Foreword: Charting Unexplored Territory

Molecular Profile of 2-(Carboxymethylthio)ethyltrimethylsilane

A thorough understanding of a compound's physicochemical properties is the bedrock upon which all mechanistic hypotheses are built. This compound is an organosilicon compound distinguished by the presence of both a trimethylsilyl group and a carboxymethylthio moiety.[1]

| Property | Value | Source |

| IUPAC Name | 2-(2-trimethylsilylethylsulfanyl)acetic acid | PubChem[1] |

| Molecular Formula | C7H16O2SSi | PubChem[1] |

| Molecular Weight | 192.35 g/mol | PubChem[1] |

| CAS Number | 18269-42-6 | PubChem[1] |

| Physical State | Liquid | Fluorochem[2][3] |

| Boiling Point | 143 to 144°C | Fluorochem[3] |

| Density | 1.01 g/cm³ | Fluorochem[3] |

The structure of this compound, depicted below, reveals a molecule with distinct domains that are likely to govern its interactions with biological systems.

Figure 1: Chemical structure of this compound highlighting the trimethylsilyl and carboxymethylthio moieties.

Deconstructing the Molecule: Hypothesizing Mechanisms of Action

In the absence of direct biological data, a logical starting point for mechanistic inquiry is to consider the known roles of the molecule's constituent functional groups.

The Influence of the Trimethylsilyl Group

The incorporation of silicon into small molecules can significantly alter their pharmacological profiles compared to their carbon analogues.[4][5] The trimethylsilyl (TMS) group in this compound is likely to impart several key properties:

-

Enhanced Lipophilicity: Organosilicon compounds are generally more lipophilic than their carbon counterparts.[4] This increased lipid solubility could facilitate the passage of this compound across cellular membranes, potentially enhancing its bioavailability and intracellular concentration.

-

Altered Steric and Electronic Profile: The carbon-silicon bond is longer than a carbon-carbon bond, which can reduce steric hindrance and allow for unique interactions with biological targets.[4] Furthermore, silicon's electropositive nature can influence bond polarization and hydrogen bonding capabilities, potentially leading to novel binding modes with proteins.[6]

-

Metabolic Stability: The TMS group may influence the metabolic fate of the molecule. While organosilanes can be metabolized, the specific pathways are distinct from those of carbon-based compounds and may lead to a different pharmacokinetic profile.

The Role of the Carboxymethylthio Moiety

The carboxymethylthio group (-S-CH₂-COOH) introduces a thiol functionality and a carboxylic acid, both of which are highly significant in biological systems.

-

Thiol Reactivity and Redox Modulation: The thiol group is a key player in cellular redox biology.[7][8] It can participate in a variety of reactions, including:

-

Disulfide Bond Formation: The thiol can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This is a common mechanism for regulating enzyme activity and protein-protein interactions.[7]

-

Metal Chelation: Thiols have a high affinity for metal ions and could act as chelating agents, impacting the function of metalloproteins.[7]

-

Scavenging of Reactive Oxygen Species (ROS): The thiol group can be oxidized by ROS, suggesting a potential role for this compound as an antioxidant.

-

S-Nitrosylation: The thiol could potentially be S-nitrosylated to form an S-nitrosothiol, a key signaling molecule involved in various physiological processes.[9]

-

-

Carboxylic Acid Functionality: The presence of a carboxylic acid group provides a negative charge at physiological pH, which can be crucial for interactions with positively charged residues in protein binding pockets. It also enhances the molecule's water solubility.

Integrated Mechanistic Hypotheses

Based on the analysis of its functional groups, we can propose several overarching hypotheses for the mechanism of action of this compound:

Hypothesis 1: Enzyme Inhibition via Active Site Modification. The molecule could act as an inhibitor of enzymes, particularly those with cysteine residues in their active sites. The carboxymethylthio group could covalently modify a cysteine residue through disulfide exchange or other reactions, leading to irreversible inhibition. The TMS group would contribute to the molecule's ability to access the active site.

Hypothesis 2: Modulation of Redox-Sensitive Signaling Pathways. By participating in redox reactions, this compound could influence signaling pathways that are regulated by the cellular redox state, such as those involving transcription factors like Nrf2 or NF-κB.

Hypothesis 3: Disruption of Protein-Protein Interactions. The molecule could bind to a protein at a site involved in protein-protein interactions, with the thiol group potentially forming a disulfide bridge with one of the partner proteins, thereby disrupting the interaction.

A Roadmap for Experimental Validation

The following is a proposed, non-exhaustive experimental workflow to systematically investigate the hypothesized mechanisms of action of this compound.

Phase 1: Initial Biological Screening and Target Identification

The first step is to determine if the compound has any biological activity and to identify potential molecular targets.

Protocol 1: High-Throughput Phenotypic Screening

-

Cell Viability Assays: Treat a panel of diverse human cell lines (e.g., cancer cell lines, normal cell lines) with a range of concentrations of this compound to determine its cytotoxic or cytostatic effects.

-

Reporter Gene Assays: Utilize cell lines with reporter genes for key signaling pathways (e.g., NF-κB, Nrf2, AP-1) to assess the compound's impact on these pathways.

-

Rationale: This initial screen will provide a broad overview of the compound's biological activity and guide the direction of further investigation.

Protocol 2: Affinity-Based Target Identification

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a reactive group (e.g., an alkyne or azide for click chemistry) and a purification handle (e.g., biotin).

-

Cell Lysate Pulldown: Incubate the affinity probe with cell lysates, followed by capture of the probe and any bound proteins on streptavidin beads.

-

Mass Spectrometry: Identify the pulled-down proteins using mass spectrometry.

-

Rationale: This unbiased approach can identify proteins that directly interact with the compound, providing a list of potential targets.

Figure 2: Workflow for the initial biological screening and target identification of this compound.

Phase 2: Mechanistic Elucidation

Once a biological effect and potential targets are identified, the next phase focuses on elucidating the precise mechanism of action.

Protocol 3: In Vitro Enzyme Inhibition Assays

-

Recombinant Protein Expression: Express and purify the candidate target proteins identified in Phase 1.

-

Enzyme Activity Assays: Perform in vitro activity assays for the purified enzymes in the presence and absence of this compound to determine if it acts as an inhibitor.

-

Kinetic Analysis: If inhibition is observed, perform kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).

-

Rationale: This will confirm whether the compound directly inhibits the activity of the identified target proteins.

Protocol 4: Biophysical Characterization of Compound-Target Interaction

-

Isothermal Titration Calorimetry (ITC): Use ITC to measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between the compound and its target protein.

-

Surface Plasmon Resonance (SPR): Employ SPR to study the kinetics of binding (kon and koff).

-

Rationale: These techniques provide quantitative data on the direct interaction between the compound and its target.

Protocol 5: Structural Biology Studies

-

Co-crystallization: Attempt to co-crystallize the target protein with this compound.

-

X-ray Crystallography: Solve the crystal structure to visualize the binding mode of the compound in the protein's active or allosteric site.

-

Rationale: A high-resolution structure will provide definitive evidence of the binding site and the specific molecular interactions involved.

Figure 3: Workflow for the detailed mechanistic elucidation of the action of this compound.

Concluding Remarks and Future Directions

This compound stands as a molecule of interest at the intersection of organosilicon chemistry and thio-biology. While its mechanism of action is currently unknown, its unique structure provides a fertile ground for hypothesis-driven research. The strategic incorporation of a trimethylsilyl group for enhanced bioavailability and a reactive carboxymethylthio moiety for potential interaction with biological targets presents a compelling case for its investigation as a novel therapeutic agent. The experimental roadmap outlined in this guide provides a rigorous framework for moving from speculation to validated mechanism. The insights gained from such studies will not only illuminate the specific biological role of this compound but will also contribute to the broader understanding of how organosilicon compounds can be rationally designed for therapeutic intervention.

References

-

PubChem. This compound. Available from: [Link]

-

Lelais, G. & MacCoss, M. The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 2024. Available from: [Link]

-

Showell, G. A. & Mills, J. S. Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 2003. Available from: [Link]

-

PubChem. Trimethylsilane. Available from: [Link]

-

Franc, A. D. & White, J. M. The synthesis of biologically active organosilicon small molecules. Organic & Biomolecular Chemistry, 2013. Available from: [Link]

-

Wikipedia. Trimethylsilane. Available from: [Link]

-

Giles, G. I., Jacob, C. & Giles, N. M. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 2003. Available from: [Link]

-

Wang, P. G., Xian, M., Tang, X., Wu, X., Wen, Z., Cai, T., & Janczuk, A. J. New chemical and biological aspects of S-nitrosothiols. Medicinal Research Reviews, 2002. Available from: [Link]

-

Poole, L. B. The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 2015. Available from: [Link]

Sources

- 1. This compound | C7H16O2SSi | CID 14837368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The basics of thiols and cysteines in redox biology and chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New chemical and biological aspects of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Carboxymethylthio)ethyltrimethylsilane

CAS Number: 18269-42-6

Abstract

This technical guide provides a comprehensive overview of 2-(Carboxymethylthio)ethyltrimethylsilane, a bifunctional organosilane of significant interest in materials science and nanotechnology. Despite a notable absence of dedicated peer-reviewed literature for this specific molecule, this document consolidates fundamental chemical principles and analogous well-established reaction mechanisms to detail its synthesis, properties, and applications. The core utility of this compound lies in its capacity as a surface modifying agent, enabling the introduction of carboxylic acid functionalities onto various substrates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile coupling agent.

Chemical Identity and Properties

This compound is a unique molecule that bridges the worlds of organosilicon chemistry and thio-organic compounds. Its structure, featuring a terminal carboxylic acid and a trimethylsilyl group, makes it a valuable tool for surface functionalization.

| Property | Value | Source |

| IUPAC Name | 2-((2-(trimethylsilyl)ethyl)thio)acetic acid | N/A |

| CAS Number | 18269-42-6 | N/A |

| Molecular Formula | C₇H₁₆O₂SSi | N/A |

| Molecular Weight | 192.35 g/mol | N/A |

| Physical State | Liquid | [1] |

| Boiling Point | 143-144 °C | [1] |

| Relative Density | 1.01 g/cm³ | [1] |

| SMILES | C(C)CCSCC(=O)O | N/A |

| InChIKey | WDZDMCOHOFKYKV-UHFFFAOYSA-N | N/A |

Synthesis of this compound: A Proposed Pathway

While specific literature detailing the synthesis of this compound is scarce, a logical and efficient two-step synthetic route can be proposed based on well-established organosilicon and thiol chemistry. This pathway involves the initial formation of 2-(trimethylsilyl)ethanethiol, followed by its reaction with a haloacetic acid.

Step 1: Synthesis of 2-(trimethylsilyl)ethanethiol

The initial step involves the radical-initiated addition of thioacetic acid to vinyltrimethylsilane, followed by hydrolysis of the resulting thioacetate. This method is a common and effective way to produce thiols from vinyl compounds.[2]

Experimental Protocol:

-

Thioacetate Formation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine vinyltrimethylsilane (1.0 eq) and thioacetic acid (1.1 eq). Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq). Heat the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Purification of Thioacetate: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product, S-(2-(trimethylsilyl)ethyl) ethanethioate, can be purified by vacuum distillation.

-

Hydrolysis to Thiol: To the purified thioacetate, add a solution of hydrochloric acid (e.g., 0.1 M in methanol) or a base such as potassium carbonate in methanol.[2] Stir the mixture at room temperature for 12-16 hours.

-

Work-up and Isolation: Neutralize the reaction mixture with a mild base (if an acid was used for hydrolysis). Extract the product with an organic solvent like diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(trimethylsilyl)ethanethiol.

Step 2: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the synthesized 2-(trimethylsilyl)ethanethiol reacts with a salt of chloroacetic acid. This is a standard procedure for the preparation of carboxymethyl thioethers.

Experimental Protocol:

-

Deprotonation of Thiol: In a suitable solvent such as ethanol or dimethylformamide (DMF), dissolve 2-(trimethylsilyl)ethanethiol (1.0 eq). Add a base such as sodium hydroxide or sodium ethoxide (1.0 eq) to deprotonate the thiol and form the more nucleophilic thiolate.[3]

-

Nucleophilic Substitution: To this solution, add a solution of sodium chloroacetate (1.0 eq) in the same solvent. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Caption: Proposed two-step synthesis of the target molecule.

Mechanism of Action and Core Functionality

This compound is a classic example of a bifunctional molecule designed for surface modification. Its utility stems from the distinct reactivity of its two terminal functional groups: the trimethylsilyl group and the carboxymethylthio group.

-

The Trimethylsilyl Group: This end of the molecule is not designed for direct covalent attachment to surfaces in the same way as trialkoxysilanes. Instead, the trimethylsilyl group primarily imparts hydrophobicity and can be involved in weaker surface interactions or serve as a protecting group in certain synthetic strategies. For robust surface anchoring, a derivative with hydrolyzable groups like methoxy or ethoxy in place of the methyl groups on the silicon atom would be necessary. However, for the purpose of this guide, we will focus on the named compound.

-

The Carboxymethylthio Group: This functionality is the primary anchor for interacting with surfaces and for subsequent chemical modifications. The thiol portion of this group has a strong affinity for noble metal surfaces, such as gold, silver, and copper, where it forms a stable self-assembled monolayer (SAM).[4] The terminal carboxylic acid group can then be used for a variety of purposes, including:

-

Bioconjugation: The carboxylic acid can be activated (e.g., with EDC/NHS chemistry) to form amide bonds with proteins, peptides, or other biomolecules.

-

pH-Responsive Surfaces: The protonation state of the carboxylic acid is dependent on the pH of the surrounding environment, which can be used to create surfaces with tunable properties.

-

Coordination Chemistry: The carboxylate can act as a ligand for metal ions, allowing for the creation of functionalized metal-organic frameworks or for capturing metal ions from solution.

-

Caption: Mechanism of surface modification and subsequent applications.

Application Protocol: Functionalization of Gold Nanoparticles

A primary application for a molecule like this compound is the surface functionalization of gold nanoparticles (AuNPs) to introduce a carboxylic acid-terminated surface. This is a crucial step in preparing AuNPs for various biomedical and sensing applications.[5]

Experimental Protocol:

-

Preparation of Gold Nanoparticles: Synthesize AuNPs using a standard method, such as the citrate reduction of chloroauric acid. This will result in a colloidal suspension of citrate-stabilized AuNPs.

-

Ligand Exchange Reaction:

-

Prepare a solution of this compound in a suitable solvent that is miscible with water, such as ethanol.

-

Add the ethanolic solution of the thiol to the AuNP suspension with vigorous stirring. The thiol will displace the weakly bound citrate ions on the surface of the AuNPs. The molar excess of the thiol will depend on the size and concentration of the AuNPs.

-

Allow the ligand exchange reaction to proceed for several hours (e.g., 12-24 hours) at room temperature.

-

-

Purification of Functionalized Nanoparticles:

-

Centrifuge the reaction mixture to pellet the functionalized AuNPs.

-

Remove the supernatant, which contains the displaced citrate and excess thiol.

-

Resuspend the AuNP pellet in a clean solvent (e.g., ethanol or water) and repeat the centrifugation and resuspension steps several times to ensure the removal of all unreacted starting materials.

-

-

Characterization:

-

UV-Vis Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of the AuNPs. A slight red-shift in the SPR peak is indicative of a change in the dielectric environment around the nanoparticles, confirming surface functionalization.

-

Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after functionalization to assess changes in size and surface charge.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the carboxylic acid groups on the surface of the AuNPs by identifying the characteristic C=O stretching vibration.

-

Caption: Workflow for the functionalization of gold nanoparticles.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the safety data sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a bifunctional molecule with significant potential in surface chemistry and materials science. While direct research on this specific compound is limited, its synthesis and applications can be reliably inferred from the well-established chemistry of its constituent functional groups. This guide provides a foundational framework for researchers to synthesize, handle, and utilize this compound for the creation of functionalized surfaces, particularly for applications in nanotechnology and bioconjugation. Further research into the specific properties and applications of this molecule is warranted to fully explore its potential.

References

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Silico. (2009, August 10). Common Types of Silane Coupling Agents: Types & Applications. Retrieved January 14, 2026, from [Link]

-

Knowledge. (2023, November 3). What are the main types of silane coupling agents. Retrieved January 14, 2026, from [Link]

-

SiSiB Silicones. (n.d.). Silane Coupling Agents Mechanism & Uses. Retrieved January 14, 2026, from [Link]

-

Lee Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (2009). Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study. Langmuir. Retrieved January 14, 2026, from [Link]

-

Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.). Retrieved January 14, 2026, from [Link]

-

Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. (n.d.). Retrieved January 14, 2026, from [Link]

-

PubMed. (2004). Fabrication of Self-Assembled Monolayers Exhibiting a Thiol-Terminated Surface. Langmuir. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (2002). 2-(Trimethylsilyl)ethanethiol in Nucleoside Chemistry. A Short Route for Preparing Thionucleosides and Their Methyl Disulfides. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

PMC. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved January 14, 2026, from [Link]

-

Sci-Hub. (2004). Two-Step Functionalization of Neutral and Positively Charged Thiols onto Citrate-Stabilized Au Nanoparticles. The Journal of Physical Chemistry B. Retrieved January 14, 2026, from [Link]

-

PubMed. (1999). Surface Modification of Conventional Polymers by Depositing Plasma Polymers of Trimethylsilane and of Trimethylsilane + O2. Retrieved January 14, 2026, from [Link]

-

Chemdad. (n.d.). (2-MERCAPTOETHYL)TRIMETHYLSILANE. Retrieved January 14, 2026, from [Link]

-

PMC. (n.d.). Nanoparticle Functionalization and Its Potentials for Molecular Imaging. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Sodium ethanethiolate. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2-MERCAPTOETHYL)TRIMETHYLSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]

- 4. lee.chem.uh.edu [lee.chem.uh.edu]

- 5. Nanoparticle Surface Functionalization-Thiolation (-SH) - CD Bioparticles [cd-bioparticles.net]

An In-Depth Technical Guide to 2-(Carboxymethylthio)ethyltrimethylsilane: Synthesis, Properties, and Applications in Advanced Drug Development

This guide provides a comprehensive technical overview of 2-(Carboxymethylthio)ethyltrimethylsilane, a versatile heterobifunctional linker molecule poised for significant impact in the fields of drug delivery, bioconjugation, and surface functionalization. We will delve into its synthesis, physicochemical properties, and cutting-edge applications, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Strategic Advantage of a Multifunctional Linker

In the intricate landscape of modern drug development, the ability to precisely connect different molecular entities is paramount. This compound, with its IUPAC name 2-(2-trimethylsilylethylsulfanyl)acetic acid, emerges as a powerful tool in this context.[1] This molecule possesses three key functional domains: a carboxylic acid group for amide bond formation with therapeutic agents or biomolecules, a thioether linkage that can act as a stable anchor to surfaces like gold, and a trimethylsilyl group that can modulate solubility and provide a unique spectroscopic signature. This trifecta of functionalities makes it an attractive candidate for creating sophisticated drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.[2][3][4]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective and safe handling in a laboratory setting.

Key Properties

| Property | Value | Source |

| IUPAC Name | 2-(2-trimethylsilylethylsulfanyl)acetic acid | PubChem[1] |

| CAS Number | 18269-42-6 | PubChem[1] |

| Molecular Formula | C7H16O2SSi | PubChem[1] |

| Molecular Weight | 192.35 g/mol | PubChem[1] |

| Appearance | Colorless liquid | Daken Chem[5] |

| Boiling Point | 143-144 °C | Fluorochem[2] |

| Canonical SMILES | C(C)CCSCC(=O)O | PubChem[1] |

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a photoinitiated thiol-ene reaction. This "click chemistry" approach is characterized by high yields, mild reaction conditions, and high atom economy.[6][7] The reaction proceeds via the anti-Markovnikov addition of a thiol to an alkene.[6]

Reaction Scheme

The synthesis involves the radical-initiated addition of thioglycolic acid to vinyltrimethylsilane.

Caption: Photoinitiated thiol-ene reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the principles of photoinitiated thiol-ene reactions.[8]

Materials:

-

Vinyltrimethylsilane

-

Thioglycolic acid

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

-

Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran or acetonitrile)

-

UV reactor with a 365 nm lamp

Procedure:

-

In a quartz reaction vessel, dissolve equimolar amounts of vinyltrimethylsilane and thioglycolic acid in the chosen solvent.

-

Add a catalytic amount of the photoinitiator (e.g., 1-5 mol%).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

-

Seal the reaction vessel and place it in the UV reactor.

-

Irradiate the mixture with UV light at 365 nm with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization

For a self-validating system, rigorous analytical characterization is non-negotiable. The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While experimentally obtained spectra are the gold standard, predicted chemical shifts can provide a useful reference.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~10-12 ppm (s, 1H, -COOH)

-

δ ~3.3 ppm (s, 2H, -S-CH₂-COOH)

-

δ ~2.8 ppm (t, 2H, -Si-CH₂-CH₂-S-)

-

δ ~1.0 ppm (t, 2H, -Si-CH₂-CH₂-S-)

-

δ ~0.1 ppm (s, 9H, -Si(CH₃)₃)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~175 ppm (-COOH)

-

δ ~35 ppm (-S-CH₂-COOH)

-

δ ~30 ppm (-Si-CH₂-CH₂-S-)

-

δ ~15 ppm (-Si-CH₂-CH₂-S-)

-

δ ~-2 ppm (-Si(CH₃)₃)

Note: These are predicted values and may differ from experimental results. It is crucial to acquire experimental data for confirmation.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₇H₁₆O₂SSi), the expected exact mass is 192.0640 g/mol .[1] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

Applications in Drug Development

The unique trifunctional nature of this compound opens up a plethora of applications in the pharmaceutical sciences.

Linker for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[3] The linker that connects these two components is critical to the ADC's stability and efficacy.[2][] this compound can serve as a versatile linker. The carboxylic acid can be activated and coupled to an amine-containing drug, while the thioether can be part of a larger linker structure that attaches to the antibody, often through cysteine residues.[10] The trimethylsilyl group can potentially be used to modulate the hydrophilicity of the linker, which is known to impact ADC aggregation and pharmacokinetics.[11]

Caption: Role of the linker in an Antibody-Drug Conjugate.

Functionalization of Nanoparticles for Targeted Drug Delivery

Nanoparticles are promising vehicles for delivering drugs to specific sites in the body, thereby increasing efficacy and reducing side effects.[4][12][13] The surface of these nanoparticles can be functionalized with targeting ligands and therapeutic agents. This compound is an ideal candidate for this purpose. The thioether can form a strong bond with gold nanoparticles, creating a self-assembled monolayer (SAM) on the surface.[14][15][16][17] The carboxylic acid terminus can then be used to attach targeting moieties (e.g., antibodies, peptides) or drug molecules.[18][19]

Caption: Functionalization of a gold nanoparticle using the subject linker.

Formation of Self-Assembled Monolayers (SAMs) for Biosensing

The ability of thiols to form ordered, self-assembled monolayers on gold surfaces is well-established.[14][15][16][17] These SAMs can be used to create biocompatible and functional surfaces for biosensors. This compound can form a SAM where the carboxylic acid groups are exposed to the solution. These can then be used to immobilize proteins, enzymes, or DNA probes for the detection of specific analytes.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable tool for researchers in drug development and materials science. Its unique combination of a carboxyl group, a thioether, and a trimethylsilyl moiety provides a rich platform for a wide range of applications, from the construction of sophisticated ADCs to the functionalization of nanoparticles and the creation of advanced biosensors. The straightforward and efficient synthesis via the thiol-ene reaction further enhances its appeal. As the demand for targeted therapies and advanced diagnostic tools continues to grow, the strategic application of multifunctional linkers like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

-

PubChem. This compound. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Langmuir, 5(3), 723–727.

- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103–1169.

- Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533–1554.

-

MDPI. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. [Link]

-

Abzena. Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]

- Perry, C. C., & Greenler, R. G. (1989). Observing Real-Time Formation of Self-Assembled Monolayers on Polycrystalline Gold Surfaces with Scanning Electrochemical Cell Microscopy. Langmuir, 5(6), 1315–1321.

- Bahrami, Z., Badiei, A., & Ziarani, G. M. (2016). Thiol-functionalized mesoporous silica as nanocarriers for anticancer drug delivery. Materials Science and Engineering: C, 62, 807–815.

-

NJ Bio, Inc. Linkers for ADCs. [Link]

-

Wikipedia. Thiol-ene reaction. [Link]

-

Organic Chemistry Portal. The thiol-ene reaction. [Link]

-

Agilent. Interpretation of 2D NMR Spectra. [Link]

- Akinc, A., & Battaglia, G. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Pharmaceutics, 14(6), 1125.

-

ResearchGate. (A) Scheme for the simplified mechanism of the photoinitiated thiol−ene... [Link]

- Thanh, N. T., & Green, L. A. (2010).

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

NIST. Silane, ethyl-. [Link]

-

Journal of Nanomaterials. The Application of Nanoparticles in Drug Delivery. [Link]

-

RadTech. Advanced Applications of Thiol-Ene Formulations. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Baghdad Journal of Biochemistry and Applied Biological Sciences. Applications of Nanotechnology in Drug Delivery Systems. [Link]

Sources

- 1. This compound | C7H16O2SSi | CID 14837368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abzena.com [abzena.com]

- 4. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrochemically directed two-component monolayers on gold | Journal of Materials Research | Cambridge Core [resolve.cambridge.org]

- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 8. researchgate.net [researchgate.net]

- 10. njbio.com [njbio.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. The Application of Nanoparticles in Drug Delivery [manu56.magtech.com.cn]

- 13. mail.bjbabs.org [mail.bjbabs.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Self assembled monolayers (SAMs) on metallic surfaces (gold and graphene) for electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 16. diva-portal.org [diva-portal.org]

- 17. Observing Real-Time Formation of Self-Assembled Monolayers on Polycrystalline Gold Surfaces with Scanning Electrochemical Cell Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Thiol-functionalized mesoporous silica as nanocarriers for anticancer drug delivery | Semantic Scholar [semanticscholar.org]

- 19. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of 2-(Carboxymethylthio)ethyltrimethylsilane for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Silane Reagent

2-(Carboxymethylthio)ethyltrimethylsilane, a unique organosilane compound, is emerging as a valuable tool in the realms of bioconjugation, surface modification, and as a versatile building block in complex organic synthesis.[1][2] Its distinct molecular architecture, featuring a hydrolytically labile trimethylsilyl (TMS) group, a flexible thioether linkage, and a reactive carboxylic acid moiety, offers a compelling combination of properties for researchers and drug development professionals. This guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower its effective utilization in the laboratory.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its successful application. These properties dictate its behavior in various solvent systems and provide initial clues to its stability profile.

| Property | Value | Source(s) |

| CAS Number | 18269-42-6 | [1][2][3] |

| Molecular Formula | C7H16O2SSi | [1][3] |

| Molecular Weight | 192.35 g/mol | [1][3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 143-144 °C | [1] |

| Density | 1.01-1.014 g/cm³ | [1] |

| IUPAC Name | 2-((2-(trimethylsilyl)ethyl)thio)acetic acid | [1] |

| Synonyms | [[2-(Trimethylsilyl)ethyl]thio]acetic acid, (TRIMETHYLSILYLETHYL)THIOACETICACID | [3] |

Solubility Profile: Navigating the Solvent Landscape

Predicted Solubility:

-

Aprotic Organic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): High solubility is anticipated due to the nonpolar nature of the trimethylsilyl and ethyl groups.

-

Protic Organic Solvents (e.g., Methanol, Ethanol): Good solubility is expected, facilitated by hydrogen bonding interactions with the carboxylic acid group.

-

Water: Limited solubility in neutral water is predicted due to the hydrophobic trimethylsilyl and ethyl backbone. However, solubility is expected to increase significantly in alkaline aqueous solutions (pH > 7) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected, as the polar carboxylic acid group will hinder dissolution.

Experimental Protocol for Quantitative Solubility Determination

To provide a robust and reproducible method for determining the precise solubility of this compound in various solvents, the following isothermal shake-flask method, adapted from established protocols, is recommended.

Objective: To determine the equilibrium solubility of this compound in a panel of relevant laboratory solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., Water (pH 5, 7, 9), Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) system for volatile solvents.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that equilibrium with the dissolved state is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved material to settle.

-

For solutions with fine suspended particles, centrifuge the vials at a moderate speed to facilitate separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in units of g/L or mg/mL using the determined concentration and the dilution factor.

-

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a key consideration for its storage, handling, and application, particularly in protocols that involve aqueous media, varying pH, or elevated temperatures. The molecule possesses two primary potential sites of instability: the trimethylsilyl (TMS) group and the thioether linkage.

Hydrolytic Stability of the Trimethylsilyl Group

The Si-C bond in the ethyltrimethylsilane moiety is generally stable. However, the term "trimethylsilyl" often refers to a protecting group, which is known for its lability. In this molecule, the TMS group is part of the core structure and not a protecting group for another functionality. The Si-C bonds are generally resistant to hydrolysis. However, under forcing acidic or basic conditions, cleavage can occur. It is important to distinguish this from the more common hydrolysis of silyl ethers (R-O-SiMe₃), which are significantly more labile.

Stability of the Thioether Linkage

Thioethers are generally stable functional groups. However, they are susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones, especially in the presence of strong oxidizing agents. For most applications in drug development and bioconjugation, which are typically performed under mild, reducing, or neutral conditions, the thioether linkage is expected to be stable.

Diagram of Potential Stability Factors

Caption: Key environmental factors impacting the stability of this compound.

Experimental Protocol for a Stability-Indicating Assay Method (SIAM)

A stability-indicating assay is crucial for understanding the degradation pathways and kinetics of this compound under various stress conditions. This protocol outlines a systematic approach to developing such a method.

Objective: To develop and validate an HPLC-based method that can separate and quantify this compound from its potential degradation products, and to use this method to assess its stability under forced degradation conditions.

Phase 1: Method Development and Forced Degradation

-

Initial Method Development:

-

Develop a reverse-phase HPLC method capable of retaining and resolving the parent compound. A C18 column is a good starting point.

-

Mobile phase selection should be guided by the polarity of the molecule. A gradient of water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to protonate the carboxylic acid) and acetonitrile or methanol is a common starting point.

-

Detection can be performed using a UV detector (if the molecule has a chromophore, which is weak in this case) or, more universally, a mass spectrometer (LC-MS) for positive identification of the parent and any degradation products.

-

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).

-

Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Method Optimization:

-

Analyze the stressed samples using the initial HPLC method.

-

If degradation products are observed and co-elute with the parent peak or each other, optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to achieve baseline separation.

-

Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

-

Phase 2: Method Validation

Once a stability-indicating method is developed, it must be validated according to ICH Q2(R1) guidelines. The validation should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

-

Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Best Practices

This compound is a promising reagent with significant potential in various scientific disciplines. Its effective use hinges on a clear understanding of its solubility and stability. This guide provides a framework for researchers and drug development professionals to confidently work with this compound.

Key Takeaways and Recommendations:

-

Solubility: The compound is expected to be soluble in a range of aprotic and protic organic solvents. For aqueous applications, its solubility is significantly enhanced in basic solutions. It is imperative to experimentally determine the solubility in the specific solvent system intended for use.

-

Stability: The primary stability concern is the potential for oxidation of the thioether linkage under harsh oxidative conditions. While the Si-C bonds are generally stable, prolonged exposure to strong acids or bases should be avoided.

-

Storage: Based on its potential for hydrolysis and oxidation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a cool temperature (e.g., 2-8 °C).

-

Handling: Due to its potential for causing skin and eye irritation, appropriate personal protective equipment (gloves, safety glasses) should be worn when handling this compound.[3]

By following the insights and protocols outlined in this guide, researchers can harness the full potential of this compound while ensuring the integrity and reproducibility of their experimental outcomes.

References

-

PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to 2-(Carboxymethylthio)ethyltrimethylsilane: Synthesis, Properties, and Applications in Drug Development

Introduction: A Versatile Heterobifunctional Linker

2-(Carboxymethylthio)ethyltrimethylsilane, also known by its IUPAC name 2-(2-trimethylsilylethylsulfanyl)acetic acid, is a unique heterobifunctional molecule poised for significant utility in chemical biology, drug development, and materials science. Its structure incorporates three key chemical motifs: a terminal carboxylic acid, a central thioether linkage, and a stable trimethylsilyl (TMS) group. This distinct architecture offers a versatile platform for a multitude of applications, ranging from bioconjugation and drug delivery to the formation of self-assembled monolayers (SAMs) on noble metal surfaces.

The carboxylic acid provides a convenient handle for conjugation to amine-containing biomolecules, such as proteins and peptides, through well-established amide bond formation chemistries. The thioether group, particularly the sulfur atom, exhibits a strong affinity for gold surfaces, making it an ideal anchor for the construction of SAMs in biosensor and nanotechnology applications. The trimethylsilylethyl moiety offers a stable, sterically defined spacer that can influence the solubility and reactivity of the molecule. While the 2-(trimethylsilyl)ethyl group is generally stable, its cleavage can be achieved under specific conditions, offering potential for controlled release or deprotection strategies.[1]

This technical guide provides a comprehensive overview of the synthesis, characterization, chemical properties, and key applications of this compound, offering researchers and drug development professionals a thorough understanding of this promising chemical tool.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18269-42-6 | [2] |

| Molecular Formula | C7H16O2SSi | [2] |

| Molecular Weight | 192.35 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 143-144 °C | [3] |

| Density | 1.01 g/cm³ | [3] |

| IUPAC Name | 2-(2-trimethylsilylethylsulfanyl)acetic acid | [2] |

Safety Information: this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through a free-radical initiated thiol-ene reaction. This "click chemistry" approach involves the anti-Markovnikov addition of a thiol to an alkene, offering high yields and stereoselectivity under mild conditions.[4] In this case, the reaction proceeds between vinyltrimethylsilane and thioglycolic acid.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol: Thiol-Ene Synthesis

This protocol is a representative method based on established thiol-ene reaction principles.[5]

Materials:

-

Vinyltrimethylsilane

-

Thioglycolic acid

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous toluene or another suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

-

Addition of Reactants: Add thioglycolic acid (1.0 equivalent) and vinyltrimethylsilane (1.1-1.2 equivalents) to the solvent.

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN (e.g., 1-5 mol%).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If necessary, filter to remove any insoluble byproducts.

-

Wash the organic phase with saturated sodium bicarbonate solution to remove unreacted thioglycolic acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound as a colorless liquid.

Causality in Experimental Choices:

-

Excess Vinyltrimethylsilane: Using a slight excess of the alkene ensures complete consumption of the thiol, which can be more challenging to remove during purification.

-

Radical Initiator: AIBN is a common choice as it decomposes at a convenient rate at the reaction temperature to generate the necessary free radicals to initiate the thiol-ene reaction.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the thiol and to avoid unwanted side reactions with oxygen, which can act as a radical scavenger.

-

Aqueous Workup: The bicarbonate wash is essential for removing the acidic thioglycolic acid starting material.

Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques. Predicted spectroscopic data is presented below based on the known properties of its functional groups.

¹H NMR Spectroscopy (Predicted):

-

δ ~3.2 ppm (s, 2H): Protons on the carbon adjacent to the carboxylic acid and sulfur (-S-CH₂-COOH).

-

δ ~2.7 ppm (t, 2H): Protons on the carbon adjacent to the sulfur (-CH₂-S-).

-

δ ~0.9 ppm (t, 2H): Protons on the carbon adjacent to the silicon (-Si-CH₂-).

-

δ ~0.0 ppm (s, 9H): Protons of the trimethylsilyl group (-Si(CH₃)₃).

¹³C NMR Spectroscopy (Predicted):

-

δ ~175 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~35 ppm: Carbon adjacent to the carboxylic acid and sulfur.

-

δ ~30 ppm: Carbon adjacent to the sulfur.

-